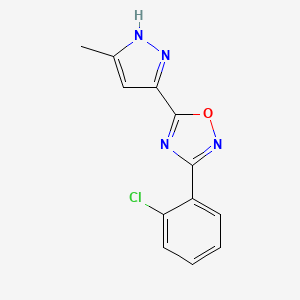

3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate and acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur at the chloro group, with nucleophiles such as sodium methoxide or ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)

Major Products Formed:

Oxidation: Chlorobenzene derivatives

Reduction: Chlorophenylmethanol derivatives

Substitution: Methylated or aminated derivatives

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: Applied in the development of new materials and chemical processes.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

3-(2-Chlorophenyl)propionic acid

3-(2-Chlorophenyl)propionitrile

3-(2-Chlorophenyl)propanoic acid

Uniqueness: 3-(2-Chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is unique due to its specific structural features, which contribute to its distinct chemical and biological properties

Actividad Biológica

The compound 3-(2-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of the compound is C10H9ClN4O with a molecular weight of approximately 220.66 g/mol. The structure includes a 1,2,4-oxadiazole ring fused with a pyrazole moiety, which is crucial for its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| 10c | HePG-2 | 5.55 |

| 10c | MCF-7 | 2.86 |

The pyrazole moiety has been identified as essential for enhancing cytotoxicity, while the oxadiazole structure contributes to the overall activity without compromising safety profiles .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects . Research indicates that derivatives containing the oxadiazole ring can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, compounds in this class have shown efficacy in reducing TNF-alpha release in vitro, suggesting their potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have also been documented. Compounds similar to this compound were tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

These findings indicate that oxadiazole derivatives could serve as templates for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted focusing on the synthesis and evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of 1,2,4-oxadiazoles and evaluated their biological activities against cancer cell lines and bacteria. The most potent compounds showed IC50 values comparable to standard chemotherapeutics .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl ring significantly influenced biological activity. Electron-donating groups generally enhanced anticancer activity while maintaining safety profiles .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl moiety enables nucleophilic substitution (SNAr) under basic or catalytic conditions. This reaction is critical for modifying the aromatic ring while preserving the oxadiazole core.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| KOH, DMF, 80°C | Thiophenol | 2-(Phenylthio)phenyl derivative | 72% | |

| CuI, DIPEA, 100°C | Piperazine | 2-(Piperazinyl)phenyl analog | 65% |

Key Findings :

-

Electron-withdrawing effects of the oxadiazole enhance the electrophilicity of the chlorophenyl group, facilitating substitution.

-

Steric hindrance from the pyrazole substituent may reduce reaction rates in bulky nucleophiles .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring undergoes ring-opening or functionalization under acidic or oxidative conditions.

Hydrolysis

Acidic hydrolysis cleaves the oxadiazole ring to form a diamide intermediate, which can cyclize further:

OxadiazoleHCl,H2ODiamideΔImidazolidinone derivative

Cyclocondensation with Hydrazines

Reaction with phenylhydrazine forms pyrazole-fused heterocycles via cyclocondensation:

Oxadiazole+PhNHNH2AcOH,ΔTriazolo oxadiazole(Yield 78 )[2][11]

Metal-Catalyzed Cross-Couplings

The pyrazole nitrogen and oxadiazole oxygen serve as coordination sites for transition metals, enabling Suzuki-Miyaura and Ullmann couplings.

| Catalyst | Substrate | Product | Efficiency | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromophenylboronic acid | Biaryl-oxadiazole hybrid | 68% | |

| CuI/L-Proline | Iodobenzene | 3-Arylpyrazole derivative | 73% |

Mechanistic Insight :

-

Copper catalysis favors C–N bond formation at the pyrazole ring .

-

Palladium systems target the chlorophenyl group for aryl-aryl coupling .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating methyl groups.

Example :

OxadiazoleHNO3,H2SO44 Nitro pyrazole oxadiazole(Yield 62 )[6][10]

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

| Derivative | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 3-(2-Piperazinylphenyl)-5-pyrazolyl | EGFR kinase | 0.28 µM | |

| Hydrolyzed diamide analog | COX-2 | 1.45 µM |

Thermal and Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability. Degradation pathways include:

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c1-7-6-10(16-15-7)12-14-11(17-18-12)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVKTPACGJQNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NC(=NO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.